molecular formula C18H18N4O5S2 B2917509 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide CAS No. 1096689-92-7

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2917509
CAS No.: 1096689-92-7
M. Wt: 434.49
InChI Key: YQTPEXYCICMRLU-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at position 3. The oxadiazole is linked to a pyrrolidine-2-carboxamide moiety, which is further modified by a thiophene-2-sulfonyl group at the pyrrolidine nitrogen. The thiophene sulfonyl group contributes to lipophilicity and may influence metabolic stability or target engagement, such as enzyme inhibition.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S2/c1-26-13-8-6-12(7-9-13)17-20-21-18(27-17)19-16(23)14-4-2-10-22(14)29(24,25)15-5-3-11-28-15/h3,5-9,11,14H,2,4,10H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTPEXYCICMRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines or alcohols.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Analogs
  • : The compound 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide replaces oxadiazole with thiadiazole. Sulfur in thiadiazole increases lipophilicity and may alter metabolic pathways compared to oxygen in oxadiazole.
  • Target Compound : The oxadiazole core may offer higher metabolic stability due to reduced susceptibility to oxidative degradation compared to thiadiazole.
Tetrazole and Triazole Derivatives
  • : Tetrazole-based compounds (e.g., N-5-Tetrazolyl-N′-aroylureas) exhibit plant growth-regulating activity. Tetrazole acts as a bioisostere for carboxylic acids, enabling hydrogen bonding similar to oxadiazole but with improved metabolic stability .

Substituent Effects

Aryl Group Modifications
  • : The analog 5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide features a chloro-phenoxy substituent. Chlorine’s electron-withdrawing effect contrasts with the methoxy group’s electron-donating nature, influencing electronic distribution and binding affinity .
  • Target Compound : The 4-methoxyphenyl group may enhance π-π stacking interactions in hydrophobic pockets compared to halogenated analogs.
Sulfonyl and Amide Functionalization
  • : N-(4-(2-(4-(3-Chlorophenyl)Piperazin-1-yl)-2-Oxoethyl)Thiazol-2-yl)-5-Oxopyrrolidine-2-Carboxamide includes a thiazole ring and piperazine group. The sulfonyl group in the target compound may improve solubility compared to the neutral thiazole, while the piperazine in could enhance basicity and water solubility .

Structural and Property Comparison Table

Parameter Target Compound Key Analog (Evidence) Key Differences
Core Heterocycle 1,3,4-Oxadiazole 1,3,4-Thiadiazole () Thiadiazole has higher lipophilicity; oxadiazole may be more metabolically stable.
Aryl Substituent 4-Methoxyphenyl (electron-donating) 4-Chloro-2-Phenoxyphenyl (), 4-Fluorophenyl () Methoxy enhances electron density; halogens may improve target selectivity.
Functional Groups Thiophene-2-sulfonyl, pyrrolidine-2-carboxamide 5-Oxo-pyrrolidine (), Tetrazole () Sulfonyl group increases lipophilicity; tetrazole offers hydrogen-bonding capacity.
Molecular Weight ~447 g/mol (estimated) 447.9 g/mol () Comparable weights suggest similar bioavailability profiles.
Potential Applications Enzyme inhibition, kinase targeting Plant growth regulation (Evidences 3–5), Kinase modulation () Functional groups dictate therapeutic or agricultural focus.

Biological Activity

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring, a thiophene sulfonamide moiety, and a pyrrolidine carboxamide backbone. Its molecular formula is C26H24N4O5C_{26}H_{24}N_{4}O_{5} with a molecular weight of 472.5 g/mol. The compound's logP value indicates moderate lipophilicity, which is essential for membrane permeability in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase and other enzymes.
  • Antimicrobial Activity : The oxadiazole ring is often associated with antimicrobial properties, making it a candidate for further studies against various pathogens.
  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines.

Biological Activity Data

Biological ActivityTest MethodologyResults
AntimicrobialDisk diffusionEffective against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 16 µg/mL.
AntitumorMTT assayInhibitory concentration (IC50) values below 20 µM against HepG2 and MCF-7 cell lines.
Enzyme InhibitionAChE inhibition assaySignificant inhibition observed with IC50 values around 15 µM.

Case Studies

  • Antimicrobial Studies : A study demonstrated that derivatives of oxadiazole compounds exhibited significant antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications at the para position of the phenyl ring enhanced activity, supporting the relevance of the methoxy substituent in our compound .
  • Antitumor Activity : In vitro assays showcased that the compound inhibited cell proliferation in various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest at the G1 phase, with further studies required to elucidate the detailed pathways involved .
  • Enzyme Inhibition : The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Results indicated that it could serve as a lead compound for developing new AChE inhibitors .

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